
1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine acts as a selective antagonist of the 5-HT1D receptor, which is a subtype of the serotonin receptor. The compound binds to the receptor and inhibits its activity, leading to a decrease in the release of serotonin. This mechanism of action is believed to underlie the anxiolytic and antidepressant effects of 1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to decrease the release of serotonin in the brain, which is believed to contribute to its anxiolytic and antidepressant effects. In addition, 1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has several advantages for lab experiments. The compound has been extensively studied, and its synthesis method is well-established. In addition, 1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has been found to exhibit a range of biochemical and physiological effects, making it a useful tool for studying the serotonin system and its role in anxiety and depression.
However, there are also limitations to using 1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine in lab experiments. The compound has been found to exhibit some off-target effects, which may complicate the interpretation of results. In addition, the pharmacokinetics of 1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine have not been well-characterized, which may limit its use in certain experimental settings.
Orientations Futures
For research include the development of more selective and potent antagonists of the 5-HT1D receptor, investigation of the role of the serotonin system in other psychiatric disorders, and exploration of the potential therapeutic properties of 1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine in other areas.
Méthodes De Synthèse
The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine involves the reaction of 3-bromo-4-methoxybenzaldehyde and 3-methoxyphenylpiperazine in the presence of a reducing agent. The resulting compound is then purified using chromatographic techniques to obtain the final product. The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has been studied for its potential therapeutic properties in various areas such as anxiety, depression, and schizophrenia. The compound has been found to exhibit anxiolytic and antidepressant effects in animal models. In addition, 1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has been shown to modulate the activity of serotonin receptors, which are involved in the regulation of mood and anxiety.
Propriétés
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-(3-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c1-23-17-5-3-4-16(13-17)22-10-8-21(9-11-22)14-15-6-7-19(24-2)18(20)12-15/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQFVIVDQWGNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{benzyl[2-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5816474.png)

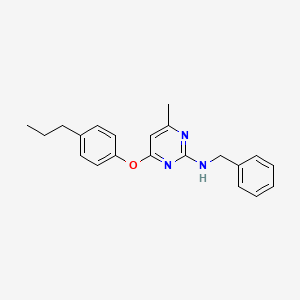
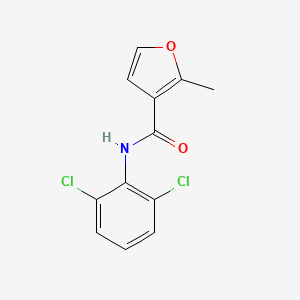
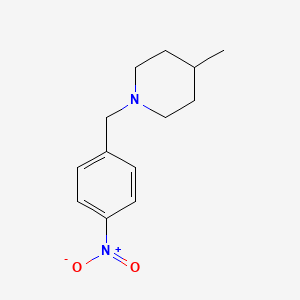
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B5816516.png)

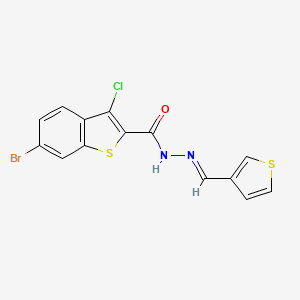
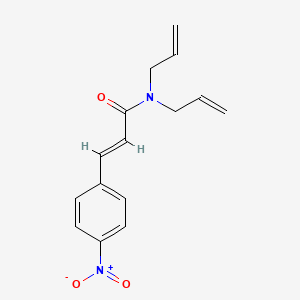
![2-{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5816545.png)

![3-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5816566.png)

